4-Benzoylpyridine

Description

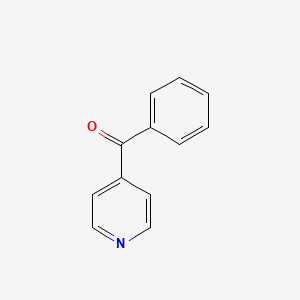

4-Benzoylpyridine (C₁₂H₉NO) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a benzoyl group at the 4-position. It serves as a versatile ligand in coordination chemistry, a photoactive reagent in catalysis, and a structural motif in materials science and medicinal chemistry. Its electron-withdrawing benzoyl group enhances its utility in metal complexation and photochemical applications .

Properties

IUPAC Name |

phenyl(pyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLCXNDKRUHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022262 | |

| Record name | 4-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000367 [mmHg] | |

| Record name | 4-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14548-46-0 | |

| Record name | 4-Benzoylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 4-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The photochemical reductive arylation initiates with a catalyst-free generation of ketyl radicals from aromatic aldehydes under 365 nm irradiation. These radicals couple with 4-cyanopyridine via single-electron transfer (SET) mediated by N,N-diisopropylethylamine (DIPEA), forming a secondary alcohol intermediate. Subsequent oxidation with Jones reagent or analogous oxidants yields this compound.

Optimization of Reaction Conditions

Key parameters influencing the reductive arylation step were systematically investigated (Table 1):

Notably, the reaction tolerates aqueous conditions without yield loss, enhancing practical applicability.

Substrate Scope and Limitations

This method exhibits broad compatibility with electron-deficient and electron-rich aryl aldehydes. For example:

- p-Methoxybenzaldehyde couples with 4-cyanopyridine to give 4-(4-methoxybenzoyl)pyridine in 89% yield.

- Sterically hindered ortho-substituted aldehydes require extended reaction times but remain viable.

However, aliphatic aldehydes and heteroaromatic analogs remain challenging under current conditions.

Industrial Production Considerations

The transition from batch to continuous flow processing addresses scalability challenges inherent in photochemical reactions:

- Throughput Enhancement : A 0.1 M substrate concentration in acetonitrile achieves 95% yield at 30-minute residence time, enabling kilogram-scale production.

- Catalyst-Free Operation : Eliminates costly metal catalysts (e.g., Ir(ppy)₃) and simplifies purification.

- Oxidation Stage Integration : In-line oxidation modules allow direct conversion of alcohol intermediates to this compound without isolation.

Comparative Analysis with Alternative Methods

While earlier routes employed Friedel-Crafts acylation or transition-metal catalysis, the photochemical approach offers distinct advantages:

| Method | Yield (%) | Catalyst Required | Scalability |

|---|---|---|---|

| Friedel-Crafts | 60–75 | Lewis acids | Limited |

| Electrochemical | 80–85 | Supporting salts | Moderate |

| Photochemical | 90–95 | None | High |

The absence of heavy metal contaminants makes the photochemical method particularly suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can participate in substitution reactions where the benzoyl or pyridine ring is modified.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Antituberculous Activity

4-Benzoylpyridine derivatives have been studied for their potential as antituberculous agents. A notable study highlighted the synthesis of this compound-3-carboxamide, which serves as a structural fragment of the Isoniazid-NAD adducts. These adducts are crucial in understanding the mechanism of action of Isoniazid, a first-line drug for tuberculosis treatment. The unique cyclized hemiamidal structure observed in these derivatives suggests they may play a role in enhancing therapeutic efficacy against tuberculosis .

Coordination Chemistry

Metal Complex Formation

this compound acts as a ligand in coordination complexes with transition metals such as nickel, iron, and zinc. Recent research has demonstrated the formation of hexa-coordinated complexes with these metals, exhibiting slightly distorted octahedral geometries. For example:

- Nickel(II) Complex : The complex [Ni(this compound)(N)] has been synthesized and characterized. It features four this compound ligands coordinating to a nickel ion, along with two terminal azide ions .

- Iron(II) and Zinc(II) Complexes : Similar studies have reported complexes like [Fe(this compound)(N)] and a polymeric [Zn(this compound)(N)] complex. These complexes exhibit interesting structural properties and bonding modes that could have implications for catalysis and material science .

Oxidizing Agent

Photo-Oxidation Applications

In synthetic organic chemistry, this compound has been utilized as an oxidant for the photo-oxidation of alcohols. This application leverages its ability to facilitate oxidative reactions under UV light, demonstrating its utility in organic synthesis . The process involves irradiating a solution containing alcohols and this compound with UV light, leading to the formation of ketones or aldehydes with high yields.

Summary of Key Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antituberculous activity via derivatives resembling Isoniazid-NAD adducts |

| Coordination Chemistry | Formation of metal complexes (e.g., Ni(II), Fe(II), Zn(II)) with unique structural properties |

| Organic Synthesis | Utilized as an oxidant in photo-oxidation reactions |

Mechanism of Action

The mechanism of action of 4-Benzoylpyridine involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant effects are associated with the modulation of glutamate, dopamine, and serotonin receptors in the brain . It influences the density and activity of these receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Coordination Chemistry and Crystal Packing

4-Benzoylpyridine forms distinct coordination polymers with transition metals, differing from structurally similar ligands like 4-vinylpyridine and 4-ethylpyridine . For example:

- In cobalt thiocyanate complexes, this compound adopts a cis-cis-trans coordination mode, whereas 4-vinylpyridine exhibits trans coordination. This results in shorter intra-chain Co–Co distances (5.588 Å vs. 5.653 Å) and unexpected inter-chain spacing (6.755 Å vs. 8.174 Å) despite its larger size .

- Unlike 4-ethylpyridine, this compound induces canted N–N vectors in crystal lattices, altering magnetic coupling pathways .

Table 1: Structural Parameters of Co(NCS)₂ Complexes

| Ligand | Intra-Chain Distance (Å) | Inter-Chain Distance (Å) | Coordination Mode |

|---|---|---|---|

| This compound | 5.588 | 6.755 | cis-cis-trans |

| 4-Vinylpyridine | 5.653 | 8.174 | trans |

| 4-Ethylpyridine | N/A | N/A | Parallel N–N vectors |

Data sourced from crystallographic studies .

Magnetic and Electronic Properties

Single-Chain Magnet Behavior

This compound-based cobalt complexes exhibit single-chain magnet (SCM) properties with an effective spin of S = 1/2 and strong easy-axis anisotropy. Comparatively:

- Magnetic exchange constants (J) for this compound complexes (e.g., J ≈ −1.2 cm⁻¹) are similar to those with 4-vinylpyridine, but the canted crystal structure modifies interchain interactions .

- The cis-oriented thiocyanate ligands in this compound complexes reduce spin-orbit coupling effects compared to trans-oriented analogues .

Table 2: OLED Performance of this compound Derivatives

| Compound | ΔEST (eV) | EQE (%) | Color Coordinates (CIE) |

|---|---|---|---|

| BPy-pC | 0.29 | 4.2 | (0.16, 0.09) |

| BPy-p3C | 0.05 | 23.9 | (0.15, 0.10) |

Data from density functional theory and device measurements .

Catalytic and Photochemical Roles

Photoinduced Hydrogen Atom Transfer (HAT)

This compound functions as a stoichiometric HAT reagent in azidation reactions but is less efficient than catalytic systems like TBADT (tetra-n-butylammonium decatungstate). For example:

- In C(sp³)–H azidation, this compound requires stoichiometric loading, while TBADT achieves catalytic turnover with higher site selectivity .

Enzymatic Interactions

In carbonyl reductase 1 (CBR1), this compound exhibits high affinity (MM/GBSA binding energy = −44.2 kcal/mol), outperforming substrates like phenylglyoxal (−32.9 kcal/mol) due to strong lipophilic interactions .

Antitubercular Activity

This compound-3-carboxamide derivatives mimic the isoniazid-NAD adduct, a competitive inhibitor of Mycobacterium tuberculosis enoyl reductase. Cyclized hemiamidal forms of these derivatives enhance stability and target engagement compared to linear analogues .

Biological Activity

4-Benzoylpyridine (C₁₂H₉NO) is a compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, antimicrobial effects, and anticonvulsant properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₉NO

- Molecular Weight : 201.20 g/mol

- Physical State : Colorless liquid

- Solubility : Insoluble in water

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against HuCCA-1, HepG2, A549, and MOLT-3 cell lines, revealing promising results:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HuCCA-1 | 0.03 |

| HepG2 | 4.75 |

| A549 | 0.04 |

| MOLT-3 | 0.004 |

The compound exhibited the most potent activity against the MOLT-3 cell line, indicating its potential as a lead molecule for further development in cancer therapy .

Antimalarial Activity

In addition to its cytotoxic properties, this compound derivatives have shown antimalarial activity against Plasmodium falciparum. Specific compounds derived from this compound exhibited IC₅₀ values ranging from to M, highlighting their potential in malaria treatment .

Antimicrobial Effects

This compound also exhibits notable antimicrobial properties. It has been tested against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Antimicrobial activity |

| Candida albicans | Antifungal activity |

These findings suggest that the compound could be useful in developing new antimicrobial agents .

Anticonvulsant Activity

Research has indicated that derivatives of this compound possess anticonvulsant properties. A specific study synthesized oxime derivatives of this compound, which were tested for their anticonvulsant activity in animal models. The results showed effective anticonvulsant activity within a dose range of 5-100 mg/kg when administered intraperitoneally .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- Antimalarial Efficacy :

- Anticonvulsant Screening :

Q & A

Q. What are the standard synthetic routes for 4-benzoylpyridine, and how are yields optimized?

A common method involves deoxygenation of this compound N-oxide using isopropanol (IPA) as a reductant. For example, 74% yield was achieved using catalytic Pd/C under mild conditions (0.07 M acetone, 1.5 mol% catalyst). Purity is confirmed via - and -NMR, with characteristic peaks at δ 8.83–8.75 (pyridine protons) and 195.2 ppm (carbonyl carbon) .

Q. How is this compound characterized structurally in coordination chemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. In Mn(II) complexes, this compound acts as a monodentate ligand, forming octahedral geometries. IR spectroscopy (e.g., ν(NCS) at 2054 cm) and magnetic susceptibility measurements (e.g., μ = 6.0 µB for high-spin Mn) validate bonding and electronic states .

Q. What enzymatic systems interact with this compound?

Human carbonyl reductase 3 (CBR3) exhibits low NADPH-dependent oxidoreductase activity toward this compound. Assays involve monitoring NADPH consumption at 340 nm, with activity detected in cytosolic fractions of heart, liver, and kidney tissues .

Advanced Research Questions

Q. How do magnetic properties of this compound-based coordination polymers vary with co-ligands?

In [Co(NCS)(this compound)], antiferromagnetic interactions dominate due to thiocyanate bridging. Magnetic susceptibility data (1–300 K) are modeled using the Curie-Weiss law, revealing χ vs. T linearity and θ = -15 K, indicative of weak antiferromagnetic coupling .

Q. What contradictions exist in structural predictions vs. experimental data for this compound complexes?

Despite structural similarities between this compound and 4-ethylpyridine ligands, SC-XRD revealed divergent coordination geometries in Co(II) complexes. For example, this compound induces canting of N–N vectors, unlike the linear arrangement in ethylpyridine analogs. Computational modeling (DFT) is recommended to resolve such discrepancies .

Q. How does this compound function in photoinduced oxidation reactions?

As an oxidant in tert-butyl hydroperoxide (TBHP)-driven systems, this compound facilitates secondary alcohol oxidation under visible light. Mechanism involves triplet-state energy transfer from chlorophyllin catalysts, confirmed via UV-vis spectroscopy and radical trapping experiments .

Q. What thermal decomposition pathways occur in this compound coordination complexes?

Thermogravimetric analysis (TGA) of [Mn(NCS)(this compound)] shows two mass-loss steps (40.4% and 40.5%) corresponding to sequential ligand dissociation. Residual phases post-decomposition remain structurally uncharacterized, necessitating in-situ XRD or pair distribution function (PDF) analysis .

Methodological Considerations

Table 1: Key spectroscopic data for this compound and derivatives

Table 2: Enzymatic activity of CBR3 with this compound

| Substrate | (µM) | (nmol/min/mg) | Tissue Source | Reference |

|---|---|---|---|---|

| This compound | 120 ± 15 | 8.2 ± 0.9 | Rabbit heart |

Critical Analysis of Contradictions

- Ligand Geometry Predictions : Despite similar steric profiles, this compound and 4-ethylpyridine yield distinct coordination modes in Co(II) complexes. This highlights the need for advanced computational tools (e.g., molecular docking) to predict ligand behavior .

- Thermal Decomposition Residues : Post-TGA phases of Mn(II) complexes remain unindexed, suggesting amorphous or metastable intermediates. Synchrotron-based PDF or EXAFS could resolve these ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.